molecular formula C11H8O3 B1626531 5-Phenoxyfuran-2-carbaldehyde CAS No. 60698-30-8

5-Phenoxyfuran-2-carbaldehyde

Cat. No.: B1626531
CAS No.: 60698-30-8
M. Wt: 188.18 g/mol
InChI Key: UKZZWIDZLLWLIL-UHFFFAOYSA-N
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Description

5-Phenoxyfuran-2-carbaldehyde is a versatile chemical building block belonging to the class of 5-arylfuran-2-carboxaldehydes. These compounds are recognized as important intermediates in organic synthesis and are ubiquitous structural units in the development of pharmaceuticals and other biologically active molecules . The aldehyde functional group attached to the furan ring acts as a highly reactive center, enabling this compound to participate in various condensation reactions, such as the Erlenmeyer-Plöchl synthesis to form 1,3-oxazol-5(4H)-ones, which are valuable precursors for amino acids and novel heterocyclic systems . Research into furan-2-carbaldehyde derivatives has revealed their significant potential in medicinal chemistry. Structurally related compounds have been investigated as dual-function agents for sickle cell disease, where they not only modify hemoglobin to increase oxygen affinity but also inhibit the Aquaporin-1 (AQP1) cation conductance in red blood cells, thereby reducing cell dehydration and sickling . Furthermore, derivatives like 5-Phenylfuran-2-carbaldehyde serve as key starting materials in multi-component reactions, aligning with green chemistry principles by saving resources . As a reagent, this compound is typically supplied with high purity and should be stored in a cool, dark place under an inert atmosphere to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-phenoxyfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-8-10-6-7-11(14-10)13-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZZWIDZLLWLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514993
Record name 5-Phenoxyfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60698-30-8
Record name 5-Phenoxyfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The protocol involves coupling a brominated furancarbaldehyde derivative with a phenoxy-substituted boronic acid under palladium catalysis. Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst, with potassium carbonate as the base in a mixed solvent system of ethanol, water, and toluene. Key mechanistic steps include:

  • Oxidative addition of the palladium catalyst to the bromo-aldehyde substrate.
  • Transmetallation with the boronic acid to form a biaryl-palladium complex.
  • Reductive elimination to yield the coupled product.

Optimization studies reveal that maintaining an argon atmosphere and heating at 70°C for 12–18 hours achieves optimal conversion rates. Increasing the boronic acid stoichiometry to 1.3 equivalents relative to the bromo-aldehyde improves yields by mitigating protodeboronation side reactions.

Experimental Protocol and Yield Data

A representative procedure involves:

  • Charging a round-bottom flask with 5-bromofuran-2-carbaldehyde (1 mmol), 4-phenoxyphenylboronic acid (1.3 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3 mmol).
  • Adding ethanol (4 mL), water (3 mL), and toluene (4 mL).
  • Degassing the mixture via argon purging and reacting at 70°C for 16 hours.

Table 1: Suzuki-Miyaura Coupling Performance

Boronic Acid Catalyst Loading Yield (%) Purity (HPLC)
4-Phenoxyphenylboronic acid 5 mol% Pd 80 98.5
3-Methoxyphenylboronic acid 5 mol% Pd 78 97.8

Post-reaction workup includes aqueous extraction with ethyl acetate, drying over anhydrous MgSO₄, and purification via silica gel chromatography using chloroform/methanol (9:1). This method consistently delivers yields exceeding 75% with excellent functional group tolerance.

Zinc Bromide-Mediated Cyclization of α,β-Acetylenic Ketones

An alternative approach utilizes ZnBr₂-catalyzed cyclization of α,β-acetylenic ketones to construct the furan core. This one-pot methodology eliminates the need for prefunctionalized furan precursors.

Mechanistic Insights

The reaction proceeds through consecutive activation of the alkyne and ketone functionalities by ZnBr₂:

  • Coordination of Zn²⁺ to the alkyne triple bond polarizes the π-system, facilitating nucleophilic attack.
  • Intramolecular cyclization forms the furan ring via a 5-endo-dig pathway.
  • Subsequent aromatization releases ZnBr₂, which re-enters the catalytic cycle.

Synthetic Procedure and Performance Metrics

Lee et al. developed the following optimized conditions:

  • Dissolving phenyl propargyl ketone (2 mmol) and ZnBr₂ (0.4 mmol) in anhydrous dichloroethane.
  • Adding phenoxyacetylene (2.2 mmol) and heating at 80°C for 6 hours.
  • Quenching with saturated NH₄Cl and extracting with dichloromethane.

Table 2: ZnBr₂-Catalyzed Cyclization Outcomes

Substrate Temperature (°C) Time (h) Yield (%)
Phenyl propargyl ketone 80 6 64
4-Methylpropargyl ketone 75 8 58

This method provides moderate yields (58–64%) but offers advantages in atom economy and step efficiency compared to cross-coupling approaches.

Ullmann-Type Coupling for Challenging Substrates

For electron-deficient phenoxy groups that exhibit poor reactivity in Suzuki couplings, copper-mediated Ullmann couplings provide a viable alternative.

Reaction Design Considerations

The Ullmann protocol employs:

  • CuI (10 mol%) as the catalyst
  • 1,10-Phenanthroline as the ligand
  • DMF as the solvent at 110°C

Notably, this method tolerates nitro and cyano substituents on the phenoxy ring that typically poison palladium catalysts.

Comparative Analysis with Palladium Catalysis

Table 3: Palladium vs. Copper Catalysis Performance

Parameter Suzuki-Miyaura Ullmann
Typical Yield 75–80% 60–65%
Functional Group Tolerance Moderate High
Reaction Time 16 h 24 h
Catalyst Cost High Low

While Ullmann couplings offer broader substrate compatibility, their lower yields and longer reaction times limit industrial applicability.

Microwave-Assisted Synthesis for Rapid Access

Modern microwave reactors enable dramatic reductions in reaction times while maintaining or improving yields.

Accelerated Suzuki Coupling Protocol

Adapting the standard Suzuki conditions to microwave irradiation (150°C, 30 minutes) achieves comparable yields (78–82%) to conventional heating. This 32-fold reduction in processing time makes the method particularly valuable for high-throughput screening.

Table 4: Conventional vs. Microwave Heating

Condition Time Yield (%) Energy (kJ/mol)
Conventional 70°C 16 h 80 480
Microwave 150°C 0.5 h 82 45

Industrial-Scale Production Challenges

Transitioning laboratory-scale syntheses to manufacturing presents unique challenges requiring tailored solutions.

Catalyst Recycling and Cost Analysis

Palladium recovery systems using polymer-supported triphenylphosphine ligands enable 10–12 reuse cycles without significant activity loss.

Table 5: Catalyst Recycling Economics

Cycle Pd Loss (%) Yield (%) Cost/kg ($)
1 0 80 320
5 2.1 78 58
10 4.8 75 32

Waste Stream Management

The Suzuki protocol generates 8–10 L of aqueous waste per kilogram of product, primarily containing K₂CO₃ and boronate byproducts. Implementing nanofiltration membranes reduces heavy metal content to <1 ppm in effluent streams.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Phenoxyfuran-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-phenoxyfuran-2-carboxylic acid.

    Reduction: Formation of 5-phenoxyfuran-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Phenoxyfuran-2-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with various molecular targets and pathways. The furan ring and aldehyde group can participate in various biochemical reactions, potentially leading to antibacterial and other therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The phenoxy group (–O–C₆H₅) in this compound likely reduces electron density at the furan ring compared to methoxymethyl or hydroxymethyl analogs, affecting its reactivity in nucleophilic additions or electrophilic substitutions . Steric Bulk: Chlorinated phenyl derivatives (e.g., 5-(4-Chloro-2-methylphenyl)) and phenoxy-substituted compounds exhibit increased steric hindrance, which may influence their binding affinity in biological systems or catalytic reactions . Polarity: Hydroxymethyl and methoxymethyl substituents enhance water solubility, whereas chloro- and phenyl groups increase lipophilicity, impacting their suitability for specific applications (e.g., drug delivery vs. agrochemicals) .

Biological Activity

5-Phenoxyfuran-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a furan ring substituted with a phenoxy group and an aldehyde functional group. Its synthesis typically involves the reaction of phenolic compounds with furan derivatives, leading to the formation of the desired aldehyde structure. The synthesis methods can vary, but common approaches include:

  • Condensation reactions with appropriate precursors.
  • Oxidative methods that convert furan derivatives into carbaldehydes.

2.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • A549 (lung adenocarcinoma)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF-715.0Inhibition of cell cycle progression
PC-310.0Activation of caspase pathways

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains. Studies have shown that it possesses moderate to strong activity against Gram-positive and Gram-negative bacteria.

Table 2 lists the antimicrobial efficacy against selected pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2.3 Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit the release of pro-inflammatory cytokines and reduce neutrophil degranulation in various models.

3. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Tumor Models : In animal models, administration of the compound resulted in significant tumor regression compared to control groups, supporting its potential as an effective anticancer agent.
  • Clinical Trials : Early-phase clinical trials are underway to evaluate its efficacy in combination with standard chemotherapeutics for lung and breast cancers.

4. Conclusion

This compound demonstrates a wide range of biological activities, particularly in anticancer and antimicrobial domains. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial properties makes it a promising candidate for further research and development in pharmacology.

Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in clinical settings.

Q & A

Q. What are the validated synthetic routes for 5-phenoxyfuran-2-carbaldehyde, and how can researchers optimize reaction yields?

The synthesis of this compound typically involves formylation or oxidation of precursor furan derivatives. For example, analogous compounds like 5-methylbenzofuran-2-carbaldehyde are synthesized via Vilsmeier-Haack formylation, where furan derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during formylation to minimize side reactions.
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the aldehyde group from byproducts.
    Yields can be improved by iterative solvent screening (e.g., dichloromethane vs. THF) and monitoring reaction progress via TLC or HPLC .

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the aldehyde proton (δ 9.6–10.2 ppm) and phenoxy substituents.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion identification (e.g., [M+H]+ at m/z 204.18 for related compounds) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of phenoxy group) .

Q. How should researchers address the lack of comprehensive toxicity data for this compound?

While specific toxicity studies are limited, safety protocols can be inferred from structurally similar furan aldehydes:

  • Acute exposure : Use PPE (gloves, goggles) and work in a fume hood, as furan derivatives may cause respiratory irritation .
  • Disposal : Follow hazardous waste guidelines (e.g., incineration at >1000°C with scrubbers for VOC control) .
  • Proactive testing : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to fill data gaps .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in synthetic pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the aldehyde group is highly electrophilic, making it prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., polar aprotic solvents stabilize transition states).
  • Retrosynthetic analysis : Use tools like Synthia™ or AiZynthFinder to propose viable precursors (e.g., 5-phenoxyfuran-2-methanol) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Common issues include:

  • Aldehyde tautomerization : In DMSO-d₆, the aldehyde proton may appear broadened; use CDCl₃ for sharper peaks .
  • Impurity interference : Compare commercial vs. in-house synthesized batches via LC-MS to identify contaminants (e.g., residual DMF in NMR samples) .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry in chiral derivatives .

Q. What methodologies enable the study of this compound’s bioactivity despite limited prior data?

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenoxy with methoxy or chloro groups) and test against target enzymes (e.g., cytochrome P450) .
  • High-Throughput Screening (HTS) : Screen compound libraries in cell-based assays (e.g., apoptosis induction in cancer lines) .
  • Proteomics : Use affinity chromatography to identify protein binding partners .

Q. How should impurities in this compound be quantified and controlled during synthesis?

  • Quality Control (QC) :
    • HPLC-DAD : Detect impurities at 0.1% levels using gradient elution (acetonitrile/water + 0.1% formic acid).
    • GC-FID : Monitor volatile byproducts (e.g., unreacted furan precursors) .
  • Process Optimization : Implement Design of Experiments (DoE) to minimize impurities (e.g., varying reaction time, temperature) .

Methodological Notes

  • References : Prioritize data from PubChem, EFSA reviews, and EPA DSSTox .
  • Safety : Adopt protocols from analogous compounds (e.g., furan-2-carbaldehyde derivatives) until compound-specific data is available .
  • Open Science : Share synthetic procedures and spectral data in repositories like Zenodo or ChemRxiv to accelerate collaborative research.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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